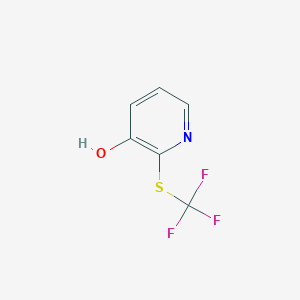
2-(Trifluoromethylthio)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylthio)pyridin-3-ol is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylthio group in the pyridine ring imparts distinct physicochemical characteristics, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)pyridin-3-ol typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of pyridin-3-ol with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethylthio)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological targets, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-(Trifluoromethylthio)pyridin-3-ol can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridin-3-ol: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.
2-(Trifluoromethylthio)pyridin-4-ol: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
2-(Trifluoromethyl)pyridin-4-ol: Combines the features of both trifluoromethyl and hydroxyl groups but in different positions.
Propiedades
Fórmula molecular |
C6H4F3NOS |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H |
Clave InChI |
KJPATPPBYJJNFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
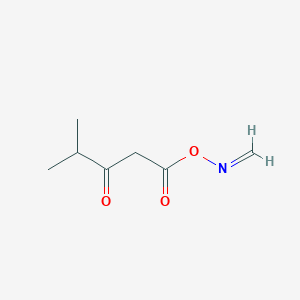
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)

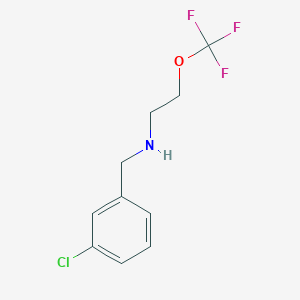
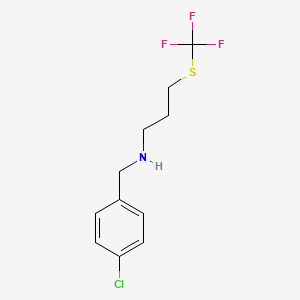
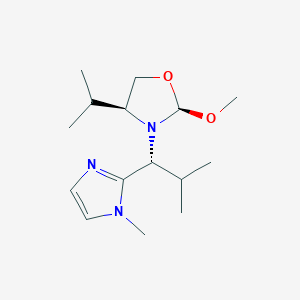
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
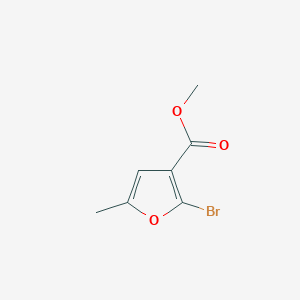
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
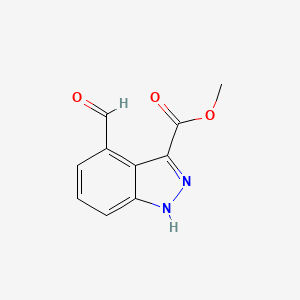
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
